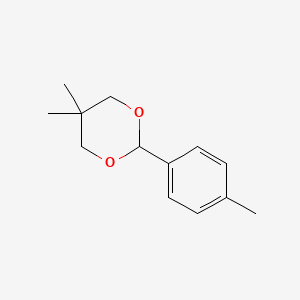

5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane

Description

5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane is a six-membered 1,3-dioxane ring derivative substituted with two methyl groups at the 5-position and a 4-methylphenyl group at the 2-position. The 1,3-dioxane ring adopts a chair conformation stabilized by steric and electronic effects, with substituents influencing ring flexibility and reactivity .

Properties

CAS No. |

38252-14-1 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

5,5-dimethyl-2-(4-methylphenyl)-1,3-dioxane |

InChI |

InChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)12-14-8-13(2,3)9-15-12/h4-7,12H,8-9H2,1-3H3 |

InChI Key |

RZKXQWHDPGWAFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2OCC(CO2)(C)C |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Approach

The most common synthetic route for 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane involves the condensation of a 4-methylbenzaldehyde derivative with a suitable diol or hydroxy compound under acid catalysis to form the 1,3-dioxane ring. The key steps include:

- Starting Materials : 4-methylbenzaldehyde and a diol containing methyl substituents, such as 2,2-dimethyl-1,3-propanediol or similar.

- Catalyst : Acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are commonly used to promote ring closure.

- Reaction Conditions : Typically conducted at moderate temperatures (40–100 °C) for several hours (3–18 hours) to ensure complete cyclization and isomerization.

- Purification : Post-reaction purification involves extraction, distillation, or crystallization to isolate the desired dioxane isomer with high purity.

This method benefits from relatively straightforward reaction steps and the availability of starting materials. The presence of the para-methylphenyl substituent influences the reactivity and selectivity during ring formation, often requiring optimization of conditions for best yields.

Isomerization and Purification via Acid Catalysis and Glycerol Addition

A notable advanced method involves the isomerization of glycerol formal derivatives to enrich the 5-hydroxy-1,3-dioxane isomer, which can be a precursor or intermediate in synthesizing substituted dioxanes like 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane. This method includes:

- Starting Material : A mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane isomers.

- Isomerization Catalyst : Concentrated sulfuric acid (preferably 98% purity) is used as an acid catalyst.

- Glycerol Addition : Adding 0.1 to 5 moles of glycerol per mole of starting material improves the isomerization yield and suppresses side reactions such as multimerization.

- Reaction Conditions : Heating at 40–100 °C for 6 hours or more is optimal for high isomerization efficiency.

- Separation : Post-reaction, selective pivaloylation or tritylation is used to modify hydroxyl groups, enabling separation of isomers by extraction or vacuum distillation.

This method allows the preparation of high-purity 5-hydroxy-1,3-dioxane isomers, which can be further functionalized to yield substituted dioxanes, including 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane.

Comparative Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Condensation of 4-methylbenzaldehyde with diol | 4-methylbenzaldehyde, 2,2-dimethyl-1,3-propanediol, acid catalyst (H2SO4 or p-TsOH), 40–100 °C | Formation of 1,3-dioxane ring with substituents | Yields 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane |

| 2 | Isomerization of glycerol formal mixture | Concentrated H2SO4 (98%), glycerol (0.1–5 mol/mol), 40–100 °C, 6+ hours | Enrich 5-hydroxy-1,3-dioxane isomer | Suppresses side reactions, improves yield |

| 3 | Pivaloylation or tritylation for purification | Pivaloyl chloride or trityl chloride, organic base (pyridine, N-methylpiperidine), halogenated solvent, -10 to 30 °C | Selective protection of hydroxyl groups to separate isomers | Enables vacuum distillation or extraction |

| 4 | Isolation and purification | Vacuum distillation, extraction with organic solvents (hexane, benzene) | Obtain pure target compound | Removes impurities and unwanted isomers |

Research Findings and Optimization Notes

- Acid Catalyst Concentration : Using highly concentrated sulfuric acid (≥98%) is critical to minimize water content, which can lead to unwanted side reactions and lower yields during isomerization.

- Glycerol Role : Glycerol addition enhances the isomerization process by stabilizing intermediates and suppressing polymerization or multimerization side reactions, leading to higher purity and yield of the desired isomer.

- Reaction Time : Longer heating times (≥6 hours) improve isomerization rates but excessively long reactions may reduce overall yield due to side reactions.

- Purification Strategy : The use of pivaloyl or trityl protective groups selectively modifies hydroxyl groups on undesired isomers, facilitating their separation by solvent extraction or vacuum distillation. This step is essential for obtaining the 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane in high purity.

- Structural Analogues : Compounds such as 5,5-Dimethyl-2-phenyl-1,3-dioxane and 5-Methyl-2-(4-methoxyphenyl)-1,3-dioxane share structural similarities but differ in biological activity and chemical reactivity, underlining the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Reactions with Electrophiles: The dioxane ring can participate in nucleophilic substitution reactions.

- Formation of Cyclic Structures: It can undergo cyclization reactions to form more complex cyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane may exhibit potential biological activities. Studies have explored its:

- Antimicrobial Properties: Initial investigations suggest it may inhibit certain bacterial strains.

- Anticancer Activity: Preliminary data indicate that derivatives of this compound could have cytotoxic effects on cancer cell lines.

Material Science

The compound's unique chemical properties make it suitable for use in the development of specialty materials. Its applications include:

- Polymer Chemistry: It can be used as a monomer or additive in polymer formulations to enhance physical properties.

- Coatings and Adhesives: The reactivity of the dioxane group allows for its incorporation into coatings that require specific adhesion properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane against various pathogens. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane to explore enhanced biological activity. Several derivatives were tested for anticancer properties, revealing that modifications to the methyl groups significantly affected cytotoxicity against breast cancer cell lines.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the nature of the reactions it undergoes. Detailed mechanistic studies are essential to fully understand its mode of action.

Comparison with Similar Compounds

Structural and Conformational Differences

The 1,3-dioxane ring exhibits conformational variability depending on substituents:

- 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane (): The electron-withdrawing nitro group increases ring rigidity, as observed in its NMR data (δ 5.46 ppm for the anomeric proton).

- 2-(Thieno[3,2-b]thiophen-2-yl)-1,3-dioxane (): The fused thiophene system introduces planar aromaticity, reducing ring puckering.

- 1,3-Oxathiane derivatives (): Replacing one oxygen with sulfur increases ring distortion due to larger atomic size, favoring twist-boat conformations.

Table 1: Structural Comparison of 1,3-Dioxane Derivatives

Biological Activity

5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane, a compound belonging to the dioxane family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C15H20O2

- Molecular Weight : 232.33 g/mol

- CAS Number : 776-88-5

Antileishmanial Activity

Recent studies have highlighted the potential of dioxane derivatives in treating leishmaniasis. A comparative analysis of various dioxanes, including 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane, showed promising results against Leishmania donovani:

- Mechanism of Action : The compounds were found to produce reactive oxygen species (ROS) that inhibit the growth of both promastigotes and amastigotes. This suggests that the dioxane structure may facilitate oxidative stress in these parasites .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane | 12.3 | Moderate |

| Other Dioxanes | 10.0 - 15.0 | Varies |

Neuroactivity and Behavioral Studies

In animal models, particularly with mice, the effects of 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane on locomotor activity were assessed. The compound was administered at doses of 0.5 g/kg:

- Findings : The results indicated a significant reduction in exploratory behavior in a new environment, suggesting sedative-like effects .

Structure-Activity Relationship (SAR)

The biological activity of dioxanes is often linked to their structural features. The presence of specific substituents on the aromatic ring can enhance or diminish their efficacy:

- Substituent Effects : Methyl groups at the para position (as seen in 4-methylphenyl) have been shown to improve lipophilicity and thus bioavailability in biological systems .

Study on Dioxane Derivatives

A detailed investigation into various dioxane derivatives revealed that modifications to the dioxane structure can significantly alter their biological profiles:

- Synthesis : Dioxanes were synthesized through acid-catalyzed reactions involving phenolic compounds.

- Biological Evaluation : In vitro assays demonstrated varying degrees of activity against different pathogens.

Q & A

Q. What are the established synthetic routes for 5,5-dimethyl-2-(4-methylphenyl)-1,3-dioxane, and how can reaction conditions be optimized?

The compound is typically synthesized via acid-catalyzed condensation of 4-methylbenzaldehyde with 2,2-dimethyl-1,3-propanediol. Key parameters include temperature control (80–100°C), use of anhydrous conditions, and catalytic p-toluenesulfonic acid (PTSA) to accelerate acetal formation. Side products like unreacted diol or over-oxidized derivatives can be minimized by stoichiometric balancing and inert atmosphere use . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yield (>75%).

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of 5,5-dimethyl-2-(4-methylphenyl)-1,3-dioxane?

H-NMR analysis reveals characteristic signals:

- A singlet at δ 5.46 ppm for the dioxane ring proton (C2-H).

- Doublets at δ 3.79 and 3.67 ppm (J = 11.2 Hz) for axial and equatorial methylene protons (C4 and C6).

- Singlets at δ 1.27 and 0.82 ppm for the geminal dimethyl groups. Aromatic protons (4-methylphenyl) appear as multiplets between δ 7.68–8.22 ppm. C-NMR confirms the acetal carbon (δ ~100 ppm) and quaternary carbons (δ ~30 ppm) .

Q. What solvents and conditions are suitable for crystallizing this compound?

Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C yields monoclinic crystals. X-ray diffraction studies (e.g., SHELXL refinement) are recommended for resolving stereochemical ambiguities, particularly the chair conformation of the dioxane ring .

Advanced Research Questions

Q. How do substituents on the dioxane ring influence the compound’s biological activity?

Comparative studies show that 5,5-dialkyl substitutions (e.g., dimethyl groups) reduce antifungal activity against Stemphylium spp. due to steric hindrance, but retain potency against Monilinia spp. This suggests differential permeation or metabolic targeting in fungi. Replacements with electron-withdrawing groups (e.g., nitro at C5) enhance thermal lability but may introduce cytotoxicity .

Q. What computational methods are used to predict the thermal decomposition pathways of 1,3-dioxane derivatives?

Density functional theory (DFT) at the B3LYP/6-31G(d) level can model bond dissociation energies and transition states. For 5-nitro-substituted analogs, decomposition proceeds via homolytic cleavage of the C–NO bond, releasing NO species. Molecular dynamics simulations (MD) further validate temperature-dependent stability .

Q. How can structural modifications enhance the compound’s utility in supramolecular chemistry?

Introducing amine or nitro groups at the para position of the phenyl ring (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)aniline) enables coordination with metal ions or integration into host-guest systems. Such derivatives exhibit improved binding affinity in triazine-based supramolecular cages, as shown by NMR titration and X-ray crystallography .

Data Contradictions and Resolution

Q. Discrepancies in reported antifungal activity: How can experimental variables be standardized?

notes conflicting toxicity data for 5,5-dialkyl derivatives across fungal species. To resolve this:

- Use standardized inoculum sizes (e.g., 10 spores/mL) and growth media (potato dextrose agar).

- Control humidity (70–80%) and temperature (25°C) to minimize environmental variability.

- Validate results with dual-plate assays and LC calculations .

Methodological Best Practices

Q. What analytical techniques are critical for purity assessment?

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm.

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H] at m/z 221) and rule out diastereomers.

- Elemental analysis : Ensure C, H, O percentages align with theoretical values (e.g., C: 70.89%, H: 7.92%) .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.